molecular formula C8H11NO B1360382 O-phenethylhydroxylamine CAS No. 4732-11-0

O-phenethylhydroxylamine

Cat. No.: B1360382
CAS No.: 4732-11-0
M. Wt: 137.18 g/mol
InChI Key: BZCDKOOXCPRISF-UHFFFAOYSA-N
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Description

O-phenethylhydroxylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a derivative of phenethylamine, featuring a hydroxylamine functional group attached to the phenethyl group. This compound is known for its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-phenethylhydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the reduction of o-nitroaniline using various reducing agents such as tin and hydrochloric acid, stannous chloride, or sodium stannite .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: O-phenethylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of O-phenethylhydroxylamine involves its reactivity as a nucleophile and electrophile. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison: O-phenethylhydroxylamine is unique due to its phenethyl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. For example, DPH and DPPH are primarily used as electrophilic aminating agents, while this compound’s applications extend to broader areas, including medicinal chemistry and industrial synthesis .

Properties

IUPAC Name

O-(2-phenylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCDKOOXCPRISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276817
Record name O-phenethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4732-11-0
Record name O-phenethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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